molecular formula C27H26O7 B13847952 Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate

Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate

Cat. No.: B13847952
M. Wt: 462.5 g/mol
InChI Key: HBISPYZHZZSSMA-UHFFFAOYSA-N
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Description

Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate is an organic compound with the molecular formula C27H26O7 and a molecular weight of 462.49 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate can be synthesized through the esterification of 2-Hydroxypropane-1,1,3-tricarboxylic acid with benzyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of new esters or amides.

Scientific Research Applications

Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors, particularly those targeting Human Histone Deacetylase (HDAC), which has implications in cancer research.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate involves its conversion to active metabolites that inhibit HDAC enzymes. These enzymes play a crucial role in regulating gene expression by modifying histones, and their inhibition can lead to the reactivation of tumor suppressor genes, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Citric Acid:

    Isocitric Acid: 1-Hydroxypropane-1,2,3-tricarboxylic acid, another tricarboxylic acid involved in the citric acid cycle.

    Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, used in the citric acid cycle.

Uniqueness

Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate is unique due to its specific structure and its role as an intermediate in the synthesis of HDAC inhibitors. Unlike citric acid and its derivatives, which are primarily involved in metabolic pathways, this compound is used in targeted therapeutic research .

Properties

Molecular Formula

C27H26O7

Molecular Weight

462.5 g/mol

IUPAC Name

tribenzyl 2-hydroxypropane-1,1,3-tricarboxylate

InChI

InChI=1S/C27H26O7/c28-23(16-24(29)32-17-20-10-4-1-5-11-20)25(26(30)33-18-21-12-6-2-7-13-21)27(31)34-19-22-14-8-3-9-15-22/h1-15,23,25,28H,16-19H2

InChI Key

HBISPYZHZZSSMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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